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Introduction
Rifaquizinone, also known as TNP-2092 or CBR-2092, is a first-in-class investigational

antibiotic designed to address the challenges of persistent bacterial infections and rising

antimicrobial resistance.[1][2] It is a novel, dual-acting hybrid molecule that covalently links a

rifamycin SV pharmacophore with a 4H-4-oxo-quinolizine pharmacophore.[3][4] This unique

structure enables a multi-targeted mechanism of action, aiming to provide potent bactericidal

activity, particularly against difficult-to-treat biofilm-associated infections, while minimizing the

development of resistance that often limits the utility of its parent compounds.[1][2] Early

research has focused on its potential for treating prosthetic joint infections (PJI), acute bacterial

skin and skin structure infections (ABSSSI), and various gastrointestinal disorders.[5][6][7]

Mechanism of Action
Rifaquizinone exerts its antibacterial effect by simultaneously inhibiting three essential

bacterial enzymes, a strategy designed to reduce the likelihood of resistance emergence.[8]

The rifamycin component targets the bacterial DNA-dependent RNA polymerase (RNAP),

preventing the transcription of DNA into mRNA and thereby halting protein synthesis.[1][9] The

quinolizinone component targets two type II topoisomerases: DNA gyrase and DNA

topoisomerase IV.[3][9] These enzymes are crucial for bacterial DNA replication, repair, and

segregation. By inhibiting all three targets, Rifaquizinone disrupts critical cellular processes,

leading to potent bactericidal activity.[8][10]
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Caption: Multi-target mechanism of action of Rifaquizinone (TNP-2092).

In Vitro Activity
Early research has demonstrated Rifaquizinone's potent in vitro activity against a range of

clinically important pathogens, particularly Gram-positive bacteria associated with complex

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 12 Tech Support

https://www.benchchem.com/product/b606515?utm_src=pdf-body-img
https://www.benchchem.com/product/b606515?utm_src=pdf-body
https://www.benchchem.com/product/b606515?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b606515?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


infections.

Activity Against Staphylococci
TNP-2092 shows excellent activity against both planktonic and biofilm-forming staphylococci,

which are common causes of prosthetic joint infections.[4][11] Its efficacy extends to methicillin-

resistant Staphylococcus aureus (MRSA).[9]

Table 1: In Vitro Activity of TNP-2092 against PJI-Associated Staphylococci (μg/mL)

Organism N MIC50/MIC90 MBC50/MBC90
MBBC50/MBB
C90

S. aureus 80 ≤0.0075 / 0.015 0.5 / 4 0.5 / 2

S. epidermidis 80 ≤0.0075 / 0.015 0.015 / 0.125 0.06 / 0.25

Source: Data extracted from a study on 80 PJI-associated isolates.[4][11] MIC: Minimum

Inhibitory Concentration; MBC: Minimum Bactericidal Concentration; MBBC: Minimum Biofilm

Bactericidal Concentration.

Activity Against Helicobacter pylori
TNP-2092 is highly active against H. pylori, including strains resistant to standard-of-care

agents like clarithromycin and levofloxacin.[3][12] This suggests its potential as a new therapy

for H. pylori infections, where resistance is a growing concern.[3]

Table 2: In Vitro Resistance Rates against H. pylori (100 Clinical Isolates)

Antibiotic
Resistance Rate
(%)

MIC50 (μg/mL) MIC90 (μg/mL)

TNP-2092 1% 0.008 0.03

Clarithromycin 13% ≤0.015 1

Levofloxacin 18% 0.06 2

Rifampin 1% 0.06 0.25
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Source: Data from a study on 100 H. pylori clinical isolates.[3]

Enzymatic Inhibition
The primary cellular target of Rifaquizinone appears to be the RNA polymerase.

Table 3: Enzymatic Inhibition Constants

Enzyme Source IC50

RNA Polymerase Wild-type S. aureus 34 nM

Source: MedchemExpress, citing Robertson GT, et al.[13][14]

Resistance Profile
A key advantage of Rifaquizinone's design is its low propensity for resistance development.

The dual-action mechanism, targeting three distinct enzymes, means that multiple

simultaneous mutations would be required for a bacterium to acquire high-level resistance, a

statistically rare event.[5][15] In one study, serial passage of S. aureus for 26 days was

required to select for a resistant mutant, which harbored five distinct mutations across rpoB,

gyrA, and parC genes.[15] Furthermore, the molecule is not susceptible to expulsion by known

fluoroquinolone efflux pumps.[15]

In Vivo Efficacy
Animal models have corroborated the promising in vitro activity of TNP-2092 across several

infection types.

Table 4: Summary of In Vivo Efficacy Studies
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Infection Model Animal Pathogen Key Findings

C. difficile Infection Mouse Clostridium difficile

Superior efficacy
compared to
metronidazole and
vancomycin; no
relapse observed.
[5][16]

H. pylori Infection Mouse H. pylori SS1

Effective dose

established at 45

mg/kg; oral

administration was

more efficacious than

subcutaneous.[10]

Periprosthetic Joint

Infection (PJI)
Rat MRSA

Intra-articular injection

was safe and

effective, eliminating

bacteria, disrupting

biofilm, and reducing

inflammation.[17]

| Infective Endocarditis (IE) | Rabbit | MRSA | Demonstrated in vivo efficacy in a severe

infection model.[1] |

Pharmacokinetics
Pharmacokinetic studies have been conducted in animals and humans, evaluating different

routes of administration. When given orally, TNP-2092 exhibits low systemic absorption, with

the majority of the compound recovered in the feces, similar to rifaximin.[5][16] This profile is

advantageous for treating gastrointestinal infections. For systemic infections like PJI or

ABSSSI, intravenous (IV) and intra-articular (IA) routes have been explored.

Table 5: Pharmacokinetic Parameters of TNP-2092
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Study Population Route Dose Key PK Parameters

Rats IA 10 mg/kg

Cmax (plasma):
130-289 ng/mL;
Synovial Fluid
Conc. (24h):
76,844-371,887
ng/mL.[18]

Dogs IA 3 mg/kg

Cmax (plasma): 736

ng/mL; Synovial Fluid

Conc. (12h): 77,300

ng/mL.[18]

Healthy Chinese

Volunteers
IV

200-400 mg (single

dose)

Cmax increased

linearly with dose;

AUC increased

slightly more than

dose-proportionally.

[19]

| Healthy Chinese Volunteers | IV | 300 mg q12h (multiple doses) | Steady state reached after 4

doses with slight drug accumulation.[19] |

These studies show that IA administration achieves very high local concentrations in the

synovial fluid while maintaining low systemic exposure, a highly desirable profile for treating

PJI.[18]

Early Clinical Development
TNP-2092 has progressed into early-phase clinical trials. A Phase 1 study in healthy volunteers

established its safety and tolerability.[19] A Phase 2 multicenter, randomized, double-blind trial

was conducted in the United States to evaluate its safety and efficacy for ABSSSI compared to

vancomycin.

Table 6: Top-Line Results from Phase 2 ABSSSI Clinical Trial (NCT03964493)
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Endpoint Population TNP-2092 (n=78) Vancomycin (n=39)

Early Clinical
Response (48-72h)

Intent-to-Treat (ITT) 76.3% 67.5%

Post-Treatment

Success Rate

Clinically Evaluable

(CE)
96.4% 92.6%

Incidence of Adverse

Events
Safety Population 46.2% 48.7%

Source: Data from TenNor Therapeutics press release and trial abstracts.[6][7][20]

The results showed that TNP-2092 was safe, well-tolerated, and demonstrated a higher clinical

response rate at the early assessment point compared to vancomycin.[21] The drug has

received Qualified Infectious Disease Product (QIDP) and Fast Track designations from the

FDA for the treatment of PJI.[7]

Experimental Protocols
In Vitro Susceptibility Testing for H. pylori

Method: Agar dilution method as per Clinical and Laboratory Standards Institute (CLSI)

guidelines.[10]

Media: Mueller-Hinton agar supplemented with 5% sheep blood.[10]

Inoculum:H. pylori clinical isolates are cultured and suspended in saline to a turbidity

equivalent to a 2.0 McFarland standard.

Plates: Serial twofold dilutions of TNP-2092 and comparator agents are prepared and

incorporated into the agar.

Incubation: Inoculated plates are incubated at 37°C under microaerophilic conditions (5% O₂,

10% CO₂, 85% N₂) for 72 hours.[10]

Endpoint (MIC): The Minimum Inhibitory Concentration (MIC) is defined as the lowest

concentration of the antibiotic that completely inhibits visible growth of the organism.
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In Vivo Mouse H. pylori Infection Model
This protocol outlines the workflow for establishing and treating an H. pylori infection in mice to

evaluate drug efficacy.
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Caption: Experimental workflow for the murine H. pylori infection model.
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Phase 2 ABSSSI Clinical Trial Design
Study Design: A multicenter, randomized, double-blind, positive-controlled study.[20][21]

Population: 120 adult patients with ABSSSI suspected or confirmed to be caused by Gram-

positive pathogens, with a minimum lesion size of 75 cm².[6][22]

Randomization: Patients randomized in a 2:1 ratio to receive either TNP-2092 or

vancomycin.[20]

Treatment Arms:

Experimental Arm: TNP-2092 (300 mg) administered via intravenous (IV) infusion every 12

hours.[20]

Control Arm: Vancomycin (1 g) administered via IV infusion every 12 hours.[20]

Duration: Treatment duration of 7 to 14 days. An option to switch to oral antibiotics was

permitted if criteria were met.[20]

Primary Endpoint: Safety and tolerability of TNP-2092.[20]

Secondary Endpoint: Clinical response at the early assessment (EA) visit (48-72 hours after

treatment initiation).[20]

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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